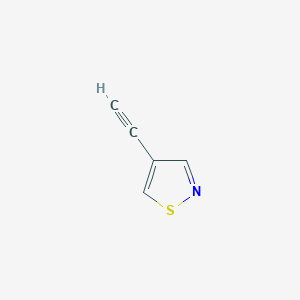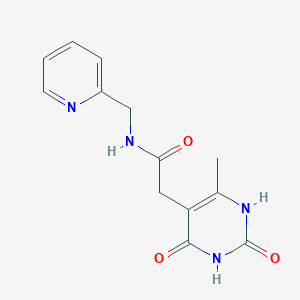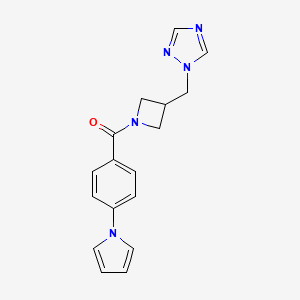![molecular formula C13H12O3 B2526615 3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione CAS No. 75542-29-9](/img/structure/B2526615.png)
3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione, commonly known as spiro-oxindole, is a heterocyclic organic compound. It has gained significant attention in the scientific community due to its diverse biological activities and potential applications in drug discovery.
作用機序
The mechanism of action of spiro-oxindole varies depending on the specific derivative and the biological activity being studied. However, some general mechanisms have been proposed. For example, spiro-oxindole derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. They have also been shown to inhibit the activity of various enzymes, including tyrosine kinases, proteases, and histone deacetylases. Additionally, spiro-oxindole derivatives have been shown to modulate the activity of ion channels and receptors, leading to their potential use as drug targets.
Biochemical and Physiological Effects:
Spiro-oxindole derivatives have been shown to have various biochemical and physiological effects. For example, they have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. They have also been shown to have antibacterial, antifungal, and antiviral activities. Additionally, spiro-oxindole derivatives have been shown to modulate the activity of ion channels and receptors, leading to potential therapeutic applications in neurological and cardiovascular diseases.
実験室実験の利点と制限
Spiro-oxindole derivatives have several advantages for lab experiments. They are relatively easy to synthesize, and their diverse biological activities make them attractive candidates for drug discovery and development. However, spiro-oxindole derivatives can be challenging to purify due to their complex structures, and their biological activities can be highly dependent on the specific derivative and experimental conditions.
将来の方向性
There are several future directions for spiro-oxindole research. One potential direction is the development of spiro-oxindole derivatives as anticancer agents. The PI3K/Akt/mTOR signaling pathway is a promising target for cancer therapy, and spiro-oxindole derivatives have shown potential as inhibitors of this pathway. Another potential direction is the development of spiro-oxindole derivatives as enzyme inhibitors. Enzymes play critical roles in various biological processes, and spiro-oxindole derivatives have shown potential as inhibitors of various enzymes, including tyrosine kinases, proteases, and histone deacetylases. Additionally, spiro-oxindole derivatives have shown potential as modulators of ion channels and receptors, leading to potential therapeutic applications in neurological and cardiovascular diseases.
合成法
Spiro-oxindole can be synthesized through various methods, including the Pictet-Spengler reaction, Michael addition, and Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid or amine with an aldehyde or ketone, followed by cyclization to form the spirocyclic oxindole ring. The Michael addition and Mannich reaction involve the addition of a nucleophile to an α,β-unsaturated ketone or aldehyde, followed by cyclization to form the spirocyclic oxindole ring. The choice of synthesis method depends on the desired spiro-oxindole derivative and the availability of starting materials.
科学的研究の応用
Spiro-oxindole has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It exhibits diverse biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral activities. Spiro-oxindole derivatives have also shown potential as enzyme inhibitors, ion channel modulators, and receptor agonists/antagonists. These properties make spiro-oxindole an attractive candidate for drug discovery and development.
特性
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-oxolane]-2',5'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-11-8-13(12(15)16-11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWPADJMQGZCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2526532.png)
![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2526533.png)
![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2526536.png)


![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526542.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2526543.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide](/img/structure/B2526547.png)


![9-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine](/img/structure/B2526552.png)
